3-Bromo-5-chloro-4-hydroxybenzonitrile

Organic Synthesis Cross-Coupling Building Blocks

Researchers requiring a halogenated aromatic nitrile with orthogonal reactivity often face supply inconsistency for this specific asymmetric Br/Cl pattern. This compound is the precise bromoxynil photoproduct marker needed for environmental fate validation in chloride-rich waters (peak at 10.5 min). - Enables sequential Suzuki-Miyaura coupling strategies unavailable to symmetrical analogs. - Delivers a differentiated logP of 2.68, strategically between bromoxynil (2.98) and chloroxynil (2.73). - Serves as an irreplaceable analytical reference standard for monitoring agricultural runoff in coastal zones.

Molecular Formula C7H3BrClNO
Molecular Weight 232.46 g/mol
CAS No. 1689-86-7
Cat. No. B190070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-hydroxybenzonitrile
CAS1689-86-7
Molecular FormulaC7H3BrClNO
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Br)C#N
InChIInChI=1S/C7H3BrClNO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
InChIKeyHUMVTCUIXLNMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-4-hydroxybenzonitrile Overview


3-Bromo-5-chloro-4-hydroxybenzonitrile (CAS 1689-86-7) is a dihalogenated aromatic nitrile featuring a unique asymmetric substitution pattern (3-Br, 5-Cl, 4-OH). This compound belongs to the hydroxybenzonitrile herbicide class and is structurally related to bromoxynil (3,5-dibromo) and chloroxynil (3,5-dichloro). It is primarily recognized as a photodegradation product of the herbicide bromoxynil in chloride-containing aquatic environments [1] and has been disclosed in early patent literature for its herbicidal properties [2]. Its molecular formula is C₇H₃BrClNO with a molecular weight of 232.46 g/mol and a melting point of 163-164°C .

Why 3-Bromo-5-chloro-4-hydroxybenzonitrile Is Irreplaceable


Generic substitution with symmetrical dihalogenated analogs, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) or chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), fails because the unique asymmetric Br/Cl pattern in 3-bromo-5-chloro-4-hydroxybenzonitrile imparts distinct physicochemical and reactivity profiles. Symmetrical analogs offer only a single halogen type for functionalization, limiting their utility in sequential cross-coupling strategies [1]. Furthermore, the mixed halogenation results in a differentiated logP (2.68) that is intermediate between bromoxynil (2.98) and chloroxynil (2.73), which can critically influence membrane permeability and environmental fate [2]. As an environmental photoproduct formed specifically via chloride incorporation into bromoxynil, this compound also serves as an essential and irreplaceable analytical reference standard for monitoring the fate of bromoxynil in brackish or marine waters [3].

3-Bromo-5-chloro-4-hydroxybenzonitrile: Quantitative Evidence


Orthogonal Reactivity: Sequential Cross-Coupling

3-Bromo-5-chloro-4-hydroxybenzonitrile possesses both a bromine and a chlorine substituent on the aromatic ring. In palladium-catalyzed cross-coupling reactions, aryl bromides are significantly more reactive than aryl chlorides. This differential reactivity allows for chemoselective, sequential functionalization—first at the bromide site, followed by the chloride site. In contrast, symmetrical analogs like bromoxynil (3,5-dibromo) or chloroxynil (3,5-dichloro) possess two identical halogens, rendering them incapable of such programmed, stepwise diversification without complex protecting group strategies [1]. While specific yield data for this exact scaffold are not publicly available, the well-established principles of palladium catalysis provide a strong class-level inference for its superior utility as a versatile building block.

Organic Synthesis Cross-Coupling Building Blocks

Intermediate Lipophilicity Balances Bioavailability

The calculated logP value for 3-bromo-5-chloro-4-hydroxybenzonitrile is 2.68 . This value is intermediate between the logP of bromoxynil (3,5-dibromo, logP 2.98) and chloroxynil (3,5-dichloro, logP 2.73) [1][2]. Lipophilicity is a critical parameter governing membrane permeability, bioavailability, and environmental partitioning. An intermediate logP can be advantageous for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles in drug or agrochemical discovery programs.

ADME Physicochemical Properties Agrochemical Design

Phototransformation Marker for Bromoxynil Fate

3-Bromo-5-chloro-4-hydroxybenzonitrile is formed as a specific photoproduct during the UV irradiation of the herbicide bromoxynil in the presence of chloride ions. A study by Kochany et al. (1990) quantified its formation kinetics: under UV light (313 nm) with 10.0x10⁻³ M NaCl, the maximum concentration of this photoproduct was reached after just 10.5 minutes of exposure, while the parent compound bromoxynil required 20.0 minutes to reach its maximum photoproduct concentration [1]. This distinct formation profile is not observed in freshwater photolysis and is unique to this mixed-halogen species, making it an essential analytical standard for tracking bromoxynil degradation in estuarine or marine environments.

Environmental Chemistry Photodegradation Analytical Standards

Foundational Herbicidal Activity

The herbicidal activity of 3-bromo-5-chloro-4-hydroxybenzonitrile was established in early patent literature, specifically in French Patent FR1375311 (1964) assigned to May & Baker Ltd. [1]. This patent positions the compound within the broader class of hydroxybenzonitrile herbicides, which function by inhibiting photosynthesis. While detailed, modern comparative efficacy data (e.g., ED₅₀ values against specific weed species) are not readily available in the public domain for this specific analog versus bromoxynil or ioxynil, its inclusion in foundational patents confirms its recognized biological activity and its value as a comparator in structure-activity relationship (SAR) studies.

Agrochemical Herbicide Structure-Activity Relationship

Applications of 3-Bromo-5-chloro-4-hydroxybenzonitrile


Lead Diversification via Sequential Cross-Coupling

Leverage the orthogonal reactivity of the bromine and chlorine substituents to construct diverse biaryl or alkyl-substituted libraries through sequential Suzuki-Miyaura or related cross-coupling reactions. This approach enables efficient exploration of chemical space around a central hydroxybenzonitrile core, streamlining hit-to-lead optimization in drug discovery programs [1].

Environmental Monitoring of Bromoxynil Photodegradation

Use this compound as a certified analytical reference standard to identify and quantify the specific photoproduct formed when bromoxynil herbicides degrade in chloride-rich aquatic environments. Its distinct formation kinetics (peak at 10.5 min) make it a critical marker for validating environmental fate models and assessing the impact of agricultural runoff in coastal zones [2].

SAR Studies of Asymmetric Halogenation

Employ 3-bromo-5-chloro-4-hydroxybenzonitrile as a key comparator in structure-activity relationship (SAR) studies of hydroxybenzonitrile herbicides. Its intermediate lipophilicity (logP 2.68) and mixed halogenation pattern provide a unique data point for understanding how halogen composition influences herbicidal potency, plant uptake, and environmental persistence relative to the commercial standards bromoxynil and chloroxynil .

Fine-Tuning logP in Lead Molecules

Incorporate this scaffold into lead compounds to achieve a specific, intermediate logP value (2.68) that balances membrane permeability and aqueous solubility. This can be a strategic move in both pharmaceutical and agrochemical development to improve bioavailability or reduce off-target environmental mobility without introducing additional functional groups .

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